REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([O:22][CH2:23][CH3:24])=[C:17]([Cl:25])[CH:16]=1)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:21][C:19]1[CH:20]=[C:15]([NH2:14])[CH:16]=[C:17]([Cl:25])[C:18]=1[O:22][CH2:23][CH3:24] |f:2.3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)OCC)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for approximately 45 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and recrystallization from hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |